Cas no 2172013-72-6 (4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole)

4-Bromo-1-(2-cyclopropoxyethyl)-1H-imidazole is a brominated imidazole derivative featuring a cyclopropoxyethyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at the 4-position enhances reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The cyclopropoxyethyl moiety contributes to steric and electronic modulation, potentially improving metabolic stability in bioactive molecules. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole structure
2172013-72-6 structure
商品名:4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
CAS番号:2172013-72-6
MF:C8H11BrN2O
メガワット:231.089740991592
CID:6504250
PubChem ID:165795059

4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
    • 2172013-72-6
    • EN300-1613817
    • インチ: 1S/C8H11BrN2O/c9-8-5-11(6-10-8)3-4-12-7-1-2-7/h5-7H,1-4H2
    • InChIKey: LTOXWICENCQPCL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN(C=N1)CCOC1CC1

計算された属性

  • せいみつぶんしりょう: 230.00548g/mol
  • どういたいしつりょう: 230.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1613817-0.05g
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
0.05g
$1549.0 2023-06-04
Enamine
EN300-1613817-0.25g
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
0.25g
$1696.0 2023-06-04
Enamine
EN300-1613817-1.0g
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
1g
$1844.0 2023-06-04
Enamine
EN300-1613817-0.1g
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
0.1g
$1623.0 2023-06-04
Enamine
EN300-1613817-500mg
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
500mg
$1770.0 2023-09-23
Enamine
EN300-1613817-5000mg
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
5000mg
$5345.0 2023-09-23
Enamine
EN300-1613817-250mg
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
250mg
$1696.0 2023-09-23
Enamine
EN300-1613817-1000mg
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
1000mg
$1844.0 2023-09-23
Enamine
EN300-1613817-10.0g
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
10g
$7927.0 2023-06-04
Enamine
EN300-1613817-2.5g
4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole
2172013-72-6
2.5g
$3611.0 2023-06-04

4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole 関連文献

4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazoleに関する追加情報

Recent Advances in the Study of 4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole (CAS: 2172013-72-6)

4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole (CAS: 2172013-72-6) is a novel imidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, mechanisms of action, and potential applications in drug development.

The synthesis of 4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole involves a multi-step process that includes the bromination of imidazole derivatives and subsequent functionalization with cyclopropoxyethyl groups. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Structural analysis using techniques such as NMR spectroscopy and X-ray crystallography has confirmed the compound's unique configuration, which is believed to contribute to its biological activity.

One of the most promising aspects of 4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole is its potential as an enzyme inhibitor. Preliminary studies have demonstrated its ability to selectively target specific enzymes involved in inflammatory pathways, suggesting its utility in the treatment of inflammatory diseases. Additionally, the compound has shown moderate antimicrobial activity against a range of bacterial and fungal pathogens, indicating its potential as a lead compound for the development of new antimicrobial agents.

Despite these promising findings, further research is needed to fully elucidate the compound's mechanism of action and optimize its pharmacological properties. Current studies are focused on structure-activity relationship (SAR) analyses to identify key structural features that enhance its biological activity. Moreover, in vivo studies are being conducted to evaluate its efficacy and safety in animal models, which will be critical for its progression into clinical trials.

In conclusion, 4-bromo-1-(2-cyclopropoxyethyl)-1H-imidazole represents a promising candidate for drug development, with potential applications in inflammation and infectious diseases. Continued research efforts are expected to uncover new insights into its therapeutic potential and pave the way for its clinical translation. This research brief underscores the importance of ongoing studies to fully harness the benefits of this compound in the field of chemical biology and medicinal chemistry.

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